REACTION_SMILES
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[CH2:34]1[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]1.[CH3:22][O:23][N:24]([CH3:25])[C:26](=[O:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[CH:1]([N-:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[Li+:8].[O:9]1[CH2:10][CH2:11][CH2:12][CH2:13]1.[c:14]1([C:20]#[CH:21])[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[c:14]1([C:20]#[C:21][C:26](=[O:27])[c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1ccccc1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(C#Cc1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |